N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide
Description
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide is a chemical compound with a complex structure that includes a piperidine ring substituted with ethyl and methyl groups
Properties
CAS No. |
61682-96-0 |
|---|---|
Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C14H28N2O/c1-7-13(5)9-12(15-11(4)17)10(3)14(6,8-2)16-13/h10,12,16H,7-9H2,1-6H3,(H,15,17) |
InChI Key |
YWFRGNQPXSXZNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(C(N1)(C)CC)C)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidin-4-one with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Material: 2,6-diethyl-2,3,6-trimethylpiperidin-4-one.
Reagent: Acetic anhydride.
Conditions: The reaction is typically conducted at a temperature range of 50-70°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Diethyl-2,3,6-trimethylpiperidin-4-one: A precursor in the synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide.
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
